Gymnoside IX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gymnoside IX is a natural compound isolated from the methanolic extract of the tubers of Gymnadenia conopsea, a plant belonging to the Orchidaceae family . It is a saccharide with a molecular formula of C51H64O24 and a molecular weight of 1061.04 g/mol . This compound is known for its bioactive properties, including radical scavenging effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gymnoside IX is primarily isolated from natural sources rather than synthesized chemically. The compound can be extracted from the tubers of Gymnadenia conopsea using methanol as a solvent . The extraction process involves grinding the tubers into a fine powder, followed by soaking in methanol. The methanolic extract is then filtered and concentrated to obtain this compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is mainly obtained through laboratory-scale extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions
Gymnoside IX can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Gymnoside IX has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Gymnoside IX involves its interaction with various molecular targets and pathways. It exhibits radical scavenging activity, which helps in neutralizing free radicals and reducing oxidative stress . The compound’s bioactive properties are attributed to its ability to modulate specific enzymes and signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Gymnoside IX can be compared with other similar compounds, such as:
Gymnoside III: Another compound isolated from Gymnadenia conopsea with similar bioactive properties.
Gymnoside X: A related compound with comparable chemical structure and biological activities.
Dactylorhin A: A compound with similar radical scavenging effects.
Militarine: Known for its antioxidant properties.
Properties
Molecular Formula |
C51H64O24 |
---|---|
Molecular Weight |
1061.0 g/mol |
IUPAC Name |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate |
InChI |
InChI=1S/C51H64O24/c1-26(2)19-51(50(65)68-24-30-11-16-32(17-12-30)70-48-44(63)41(60)39(58)34(22-53)72-48,20-37(56)67-23-29-9-14-31(15-10-29)69-47-43(62)40(59)38(57)33(21-52)71-47)75-49-45(64)42(61)46(35(73-49)25-66-27(3)54)74-36(55)18-13-28-7-5-4-6-8-28/h4-18,26,33-35,38-49,52-53,57-64H,19-25H2,1-3H3/b18-13+/t33-,34-,35-,38-,39-,40+,41+,42-,43-,44-,45-,46-,47-,48-,49+,51-/m1/s1 |
InChI Key |
VGDRWWNKEHJEQB-CDMCBZOZSA-N |
Isomeric SMILES |
CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)O)O |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C=CC6=CC=CC=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.